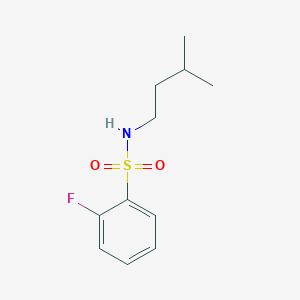

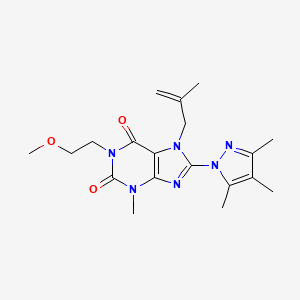

![molecular formula C23H17N3O4S B2727007 (Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one CAS No. 1192741-57-3](/img/structure/B2727007.png)

(Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Conjugated polymers based on a bis (2-oxoindolin-3-ylidene)-benzodifuran-dione (BIBDF) unit have shown promising performances for their application in organic thin-film transistors (OTFTs) .

Synthesis Analysis

The synthesis of BIBDF-based polymers involves the use of various donor units which play important roles in affecting the absorption bands, HOMO levels, lamellar packing and π–π stacking distances of the BIBDF-based polymers . An electrochemical molecular iodine promoted, domino reactions for the green synthesis of biologically relevant dicyano 2-(2-oxoindolin-3-ylidene) malononitriles from readily available isatin derivatives, malononitrile, and iodine at room temperature have been presented .Molecular Structure Analysis

The molecular structure of these polymers is characterized by close π–π distances and long-range ordered, lamellar crystalline structures .Chemical Reactions Analysis

The chemical reactions involved in the formation of these polymers are complex and involve various donor units .Physical and Chemical Properties Analysis

These polymers exhibit efficient ambipolar charge transport due to their low-lying LUMO/HOMO energy level . The electron and hole mobilities are as high as 1.08 and 0.30 cm 2 V −1 s −1, respectively .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

The compound, related to a class of derivatives synthesized from (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazide, exhibits notable antimicrobial activities. These derivatives have been prepared through reactions involving (4-substituted thiazole-2-yl) semicarbazides and isatin, confirmed by analytical, IR, 1 H NMR, and mass spectral data. The synthesized compounds have been screened for their antimicrobial activities, showing effectiveness against various microbial strains (Basavarajaiah & Mruthyunjayaswamy, 2010).

Structural and Antibacterial Properties

Further investigations into the structural aspects of related tricyclic thiazolo[2,3-d][1,3,5]oxadiazocines revealed that ylidene derivatives are obtained as a mixture of Z- and E-isomers. These studies are crucial for understanding the chemical properties and potential applications of these compounds, including their role in antibacterial activities. The recrystallization process affords the major Z-isomer, which has been structurally established by X-ray structural analysis, indicating its potential in developing antimicrobial agents (Kulakov et al., 2016).

Anticonvulsant Evaluation

Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, synthesized from related compounds, showed significant anticonvulsant activities. These findings are pivotal in the exploration of new therapeutic agents for the management of seizures. The evaluation of these compounds through maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity assessment has demonstrated their potential as effective anticonvulsant compounds with minimal toxicity, opening avenues for further pharmacological studies (Nath et al., 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(13Z)-16-acetyl-9-methyl-13-(2-oxo-1H-indol-3-ylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4S/c1-11(27)17-18-13-8-4-6-10-15(13)30-23(17,2)25-22-26(18)21(29)19(31-22)16-12-7-3-5-9-14(12)24-20(16)28/h3-10,17-18H,1-2H3,(H,24,28)/b19-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKAOEVHZXAETM-MNDPQUGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=C5C6=CC=CC=C6NC5=O)S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/5\C6=CC=CC=C6NC5=O)/S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

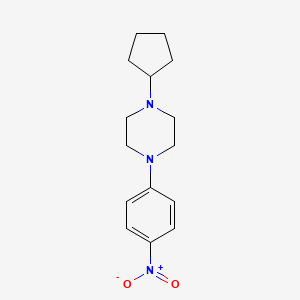

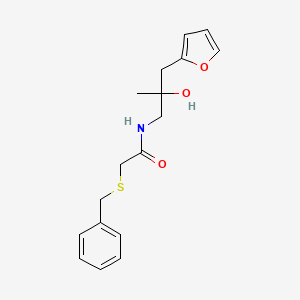

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2726924.png)

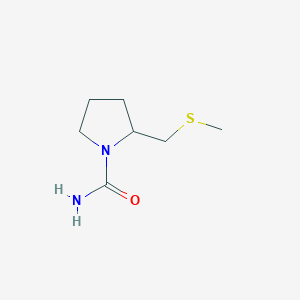

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726925.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2726936.png)

![(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726941.png)

![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2726942.png)

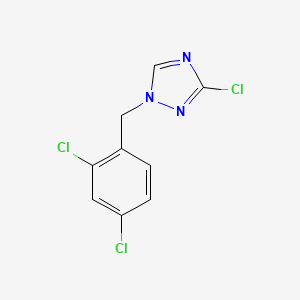

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2726946.png)

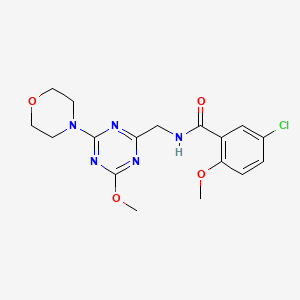

![(2-Methylpyrazol-3-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2726947.png)